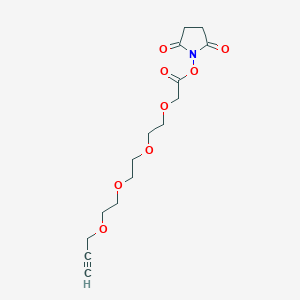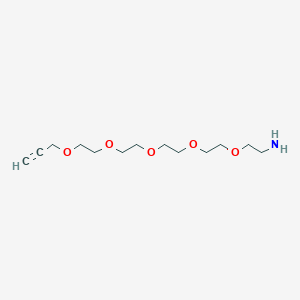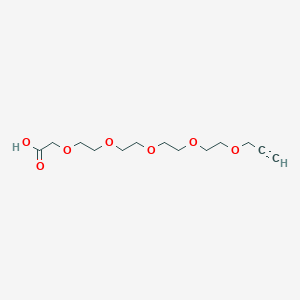
p-SCN-Bn-TCMC HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-SCN-Bn-TCMC HCl is a bifunctional chelator . It contains a powerful chelator TCMC and a reactive thiocyanate linker . TCMC has the capability to strongly bind radio-isotopic heavy metal ions, which are widely used for radio-diagnostic/imaging research . The thiocyanate functional group is reactive to amino and hydroxy groups, and can be used to make conjugates with peptides, antibodies, and other bio-macromolecules .
Chemical Reactions Analysis
In radiolabeling studies, p-SCN-Bn-TCMC demonstrated significantly higher 197m/g Hg radiochemical yields compared to other chelators . The [197m/g Hg]Hg-p-SCN-Bn-TCMC complex was kinetically inert when challenged against human serum and glutathione .Scientific Research Applications
Application in Prostate Cancer Therapy
A significant application of p-SCN-Bn-TCMC HCl is in the development of radioligand therapy for prostate cancer. In the study by Stenberg et al. (2020), a p-SCN-Bn-TCMC-PSMA ligand (NG001) was prepared and evaluated for targeting prostate-specific membrane antigen (PSMA) in prostate cancer cells. The study compared NG001 with DOTA-based PSMA-617, observing that NG001 showed similar binding and internalization in cancer cells, with a notably lower kidney uptake. This work indicates this compound's potential for targeted prostate cancer therapy (Stenberg et al., 2020).
Imaging and Diagnosis Applications
Chen et al. (2019) developed a novel Anxa1-targeted probe, 99mTc-p-SCN-Bn-DTPA-GGGRDN-IF7, for imaging purposes. The probe was designed to target Annexin 1, a specific marker of tumor vasculature in several solid tumors. The study revealed the probe's potential as an effective tool for detecting Anxa1 levels in cancers, suggesting its applicability in cancer diagnosis and imaging (Chen et al., 2019).
Non-Small Cell Lung Carcinoma (NSCLC) Research
In a study by Raana and Shah (2021), nimotuzumab was labeled with 111In using p-SCN-Bn-DTPA as a bifunctional chelate for targeting non-small cell lung carcinoma (NSCLC). The study evaluated its targeting potential against various NSCLC cell lines and assessed the correlation between epidermal growth factor receptor (EGFR) expression and internalization kinetics. This research highlights the role of this compound in developing targeted therapies for NSCLC (Raana & Shah, 2021).
Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for p-SCN-Bn-TCMC HCl involves the reaction of p-nitrobenzyl chloride with thiourea followed by reduction and subsequent reaction with benzylamine and 1,2,3,4-tetrahydro-6-chloro-2-methylquinoline-5-carboxylic acid.", "Starting Materials": [ "p-nitrobenzyl chloride", "thiourea", "benzylamine", "1,2,3,4-tetrahydro-6-chloro-2-methylquinoline-5-carboxylic acid" ], "Reaction": [ "p-nitrobenzyl chloride is reacted with thiourea in the presence of a base to form p-nitrobenzylthiourea", "p-nitrobenzylthiourea is reduced using a reducing agent such as sodium dithionite to form p-aminobenzylthiourea", "p-aminobenzylthiourea is reacted with benzylamine in the presence of a base to form p-SCN-Bn-thiourea", "p-SCN-Bn-thiourea is reacted with 1,2,3,4-tetrahydro-6-chloro-2-methylquinoline-5-carboxylic acid in the presence of a base to form p-SCN-Bn-TCMC HCl" ] } | |
CAS No. |
2153478-57-8 |
Molecular Formula |
C24H41Cl4N9O4S |
Molecular Weight |
693.511 |
IUPAC Name |
2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride |
InChI |
InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H |
InChI Key |
AWINXKJPBPFQMY-UHFFFAOYSA-N |
SMILES |
O=C(N)CN1C(CC2=CC=C(N=C=S)C=C2)CN(CC(N)=O)CCN(CC(N)=O)CCN(CC(N)=O)CC1.[H]Cl.[H]Cl.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
p-SCN-Bn-TCMC; p-SCN-Bn-TCMC HCl; p-SCN-Bn-TCMC hydrochloride, |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















